2-(2,4,6-Tribromophenoxy)ethyl acrylate
Description
Contextualization within Brominated Organic Compounds and Acrylates
2-(2,4,6-Tribromophenoxy)ethyl acrylate (B77674) is a member of two prominent classes of chemical compounds: brominated organic compounds and acrylates. Its molecular structure, featuring a tribromophenoxy group attached to an ethyl acrylate moiety, dictates its chemical behavior and applications.
Brominated Organic Compounds: This class of compounds is most renowned for its use as flame retardants (BFRs). The presence of bromine atoms in a molecule can inhibit combustion processes, thereby reducing the flammability of materials. wikipedia.orglevitex.com BFRs are incorporated into a vast array of consumer and industrial products, including plastics, textiles, and electronics, to meet stringent fire safety standards. wikipedia.orgadditivesforpolymer.com The mechanism of flame retardancy often involves the release of bromine radicals at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase. levitex.com
Acrylates: Acrylate monomers are valued for their ability to undergo polymerization to form a wide range of polymers with diverse properties. researchgate.net The acrylate functional group is a vinyl group attached to a carbonyl carbon, which is highly susceptible to polymerization. This process can be initiated by various methods, including free radical, anionic, and coordination polymerization. tandfonline.com The resulting polyacrylates are used in coatings, adhesives, textiles, and a myriad of other applications. researchgate.net By modifying the side chains of the acrylate monomers, chemists can precisely tune the properties of the final polymer, such as its glass transition temperature, flexibility, and mechanical strength. frontiersin.org
2-(2,4,6-Tribromophenoxy)ethyl acrylate is specifically classified as a reactive flame retardant . Unlike additive flame retardants, which are physically mixed into a polymer, reactive flame retardants are monomers that can be chemically incorporated into the polymer backbone through copolymerization. vanhornmetz.comnih.govacs.org This covalent bonding is a significant advantage as it minimizes the potential for the flame retardant to leach out of the material over time, a key concern with many additive BFRs. acs.org
Research Significance and Emerging Compound Status
The research significance of this compound stems directly from the ongoing efforts to develop safer and more permanent flame-retardant solutions. acs.orggulec.com Many traditional BFRs, such as certain polybrominated diphenyl ethers (PBDEs), are being phased out due to environmental and health concerns, including persistence, bioaccumulation, and potential toxicity. wikipedia.orgacs.org This has created a pressing need for new flame retardants with improved environmental profiles.
The acrylate functionality of the molecule allows for its copolymerization with other common monomers like styrene (B11656), methyl methacrylate (B99206), and butyl acrylate, offering a versatile platform for creating new flame-retardant polymers. researchgate.net Furthermore, the tribromophenoxy group provides a high bromine content, which is crucial for effective flame retardancy. levitex.com A related compound, 2,4,6-tribromophenyl (B11824935) acrylate, is noted for its use in creating polymers with a high refractive index, suggesting another potential avenue of research for its phenoxyethyl counterpart. frontiersin.org
While specific, in-depth academic studies on the synthesis and polymerization of this compound are not yet widespread in publicly available literature, the principles of acrylate polymerization and the chemistry of brominated flame retardants are well-established. For instance, the synthesis of a structurally similar compound, o-phenyl phenoxyethyl acrylate, involves an esterification reaction between the corresponding alcohol and acrylic acid. google.com A similar approach could likely be employed for the synthesis of this compound.
The current research landscape points towards an increasing interest in reactive flame retardants like this compound as a promising solution to the challenges posed by older, additive BFRs. nih.govgulec.com Future research will likely focus on detailed investigations into its polymerization kinetics, the flame-retardant performance of its copolymers, and its long-term stability and environmental fate.
Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value | Source(s) |
| CAS Number | 7347-19-5 | levitex.comresearchgate.netgulec.comaip.org |
| Molecular Formula | C₁₁H₉Br₃O₃ | levitex.comnih.govgulec.comaip.org |
| Molecular Weight | 428.90 g/mol | levitex.comaip.org |
| IUPAC Name | 2-(2,4,6-tribromophenoxy)ethyl prop-2-enoate | nih.gov |
| SMILES | C=CC(=O)OCCOC1=C(C=C(C=C1Br)Br)Br | nih.gov |
| InChIKey | AMBJXYFIMKHOQE-UHFFFAOYSA-N | nih.gov |
Table 2: Reported Physical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point (Predicted) | 423.9 ± 45.0 °C | levitex.com |
| Density (Predicted) | 1.892 ± 0.06 g/cm³ | levitex.com |
| XlogP (Predicted) | 4.6 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,6-tribromophenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br3O3/c1-2-10(15)16-3-4-17-11-8(13)5-7(12)6-9(11)14/h2,5-6H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJXYFIMKHOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=C(C=C(C=C1Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064639 | |
| Record name | Tribromophenoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7347-19-5 | |
| Record name | 2-(2,4,6-Tribromophenoxy)ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7347-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(2,4,6-tribromophenoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007347195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(2,4,6-tribromophenoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromophenoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4,6-tribromophenoxy)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 2-(2,4,6-Tribromophenoxy)ethyl Acrylate (B77674)
The principal strategy for synthesizing 2-(2,4,6-tribromophenoxy)ethyl acrylate is a two-step process. This involves the initial synthesis of the precursor, 2-(2,4,6-tribromophenoxy)ethanol (B1619372), which is subsequently esterified to yield the final acrylate product.
Precursor Synthesis and Functionalization Routes
The key precursor for the target molecule is 2-(2,4,6-tribromophenoxy)ethanol. Its synthesis begins with the bromination of phenol (B47542) to produce 2,4,6-tribromophenol (B41969).
Bromination of Phenol:
Phenol undergoes electrophilic aromatic substitution with bromine to yield 2,4,6-tribromophenol. This reaction is typically carried out in a solvent and can be facilitated by a catalyst. A common laboratory method involves dissolving phenol in water and adding an aqueous solution of bromine. prepchem.com The reaction is generally rapid, resulting in the precipitation of the white 2,4,6-tribromophenol product. prepchem.com Industrial-scale production may involve controlled bromination of phenol. nih.gov Alternative methods include the reaction of phenol and hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com
| Reactants | Reagents/Catalysts | Solvent | Key Conditions | Yield |
| Phenol | Aqueous Bromine | Water | Stirring at room temperature | Quantitative |
| Phenol | Hydrobromic Acid, Hydrogen Peroxide | Water or Water/Ethanol mixture | 50-80°C | 89-95% google.com |
Synthesis of 2-(2,4,6-tribromophenoxy)ethanol:
The formation of the ether linkage to create 2-(2,4,6-tribromophenoxy)ethanol can be achieved through several routes, primarily via etherification of 2,4,6-tribromophenol.
One common method is the reaction of 2,4,6-tribromophenol with ethylene (B1197577) oxide in the presence of a base such as sodium hydroxide. The reaction is typically conducted in a solvent like toluene (B28343) or dichloromethane (B109758) to ensure miscibility of the reactants.
A second approach is the Williamson ether synthesis. This involves the deprotonation of 2,4,6-tribromophenol with a strong base like sodium hydride to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, reacting with a suitable electrophile such as 2-chloroethanol (B45725) or ethylene glycol ditosylate.
| Reactants | Reagents/Catalyst | Solvent | Temperature | Duration |
| 2,4,6-Tribromophenol, Ethylene Oxide | Sodium Hydroxide | Toluene or Dichloromethane | 60-80°C | 6-12 hours |
| 2,4,6-Tribromophenol, Ethylene Glycol Ditosylate | Sodium Hydride | Tetrahydrofuran (B95107) (THF) | 50°C | Not specified |
Esterification and Etherification Reactions
The final step in the synthesis of this compound is the esterification of the precursor, 2-(2,4,6-tribromophenoxy)ethanol. This is typically achieved by reacting the alcohol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure analogous to the synthesis of 2-phenoxyethyl acrylate can be employed. chemicalbook.com In this type of reaction, 2-(2,4,6-tribromophenoxy)ethanol would be mixed with a base, such as sodium carbonate, and a polymerization inhibitor, like cuprous chloride, in an appropriate solvent like benzene. chemicalbook.com Acryloyl chloride is then added slowly, often under cooled conditions, followed by a period of stirring at room temperature and subsequent reflux to drive the reaction to completion. chemicalbook.com The use of triethylamine (B128534) as a base in a solvent like dichloromethane or tetrahydrofuran is also a common practice for such esterifications.
| Reactants | Base | Catalyst/Inhibitor | Solvent | Key Conditions |
| 2-(2,4,6-Tribromophenoxy)ethanol, Acryloyl Chloride | Sodium Carbonate | Cuprous Chloride | Benzene | Ice cooling, then room temperature for 15 hours, followed by reflux for 4 hours chemicalbook.com |
| 2-(2,4,6-Tribromophenoxy)ethanol, Acryloyl Chloride | Triethylamine | Not specified | Dichloromethane or THF | 0°C to room temperature |
Derivatization and Analog Compound Synthesis
The chemical structure of this compound offers several sites for modification to produce a variety of related compounds with potentially different properties. These modifications can be targeted at the brominated phenoxy group or the acrylate moiety.
Synthesis of Related Brominated Phenoxy Compounds
The synthesis of related brominated phenoxy compounds can be achieved by starting with different substituted phenols. For instance, using phenols with different bromination patterns (e.g., 2,4-dibromophenol) or other halogen substituents would result in a diverse range of phenoxy precursors. These precursors can then undergo the same etherification and esterification sequence as described for this compound.
Furthermore, derivatization can occur on the phenolic ring itself. nih.gov While the existing bromine atoms are deactivating, under certain conditions, further substitution or modification might be possible, although this is generally challenging.
Modification of the Acrylate Moiety
The acrylate group is a versatile functional handle that can be modified to create a range of derivatives. One common approach is to replace acryloyl chloride with other acyl chlorides in the esterification step. For example, using methacryloyl chloride would yield the corresponding 2-(2,4,6-tribromophenoxy)ethyl methacrylate (B99206). A patent for the preparation of 2,4,6-tribromophenyl (B11824935) methacrylate describes the reaction of tribromophenol with methacryloyl chloride. google.com
Another strategy involves reactions of the double bond in the acrylate group. For instance, the Michael addition is a well-known reaction for acrylates. This could involve the addition of nucleophiles such as thiols or amines to the double bond, leading to a variety of functionalized derivatives.
Post-polymerization modification is another avenue for creating derivatives. google.com In this approach, this compound would first be polymerized, and then the pendant ester groups could be chemically modified. This could include transesterification with other alcohols to introduce different functionalities. google.com
Polymerization Chemistry of 2 2,4,6 Tribromophenoxy Ethyl Acrylate
Fundamental Polymerization Mechanisms
The polymerization of 2-(2,4,6-Tribromophenoxy)ethyl acrylate (B77674) is primarily governed by the reactivity of its acrylate functional group. This electron-poor double bond is susceptible to attack by radical species, making radical polymerization the most common and straightforward method for synthesizing its corresponding polymer, poly(2-(2,4,6-Tribromophenoxy)ethyl acrylate). The bulky and highly brominated phenoxy side group introduces unique properties to the monomer and the resulting polymer, such as increased flame retardancy and a high refractive index. specialchem.compolysciences.com These characteristics are of significant interest in the development of specialty polymers for applications in electronics, coatings, and construction materials. polysciences.com
Free Radical Polymerization Techniques
Conventional free-radical polymerization is a robust and widely used method for polymerizing acrylate monomers. This process typically involves three main stages: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. Common thermal initiators include benzoyl peroxide and 4,4′-azobis(4-cyanovaleric)acid (ACVA). researchgate.net For instance, the thermal decomposition of an initiator generates primary radicals that can then react with a this compound monomer to form a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain. The rate of propagation is a critical factor influencing the final molecular weight of the polymer.
Termination: The growth of polymer chains is halted by termination reactions, which can occur through combination or disproportionation of two growing polymer radicals. Chain transfer reactions to the monomer, solvent, or a chain transfer agent can also limit the molecular weight of the polymer. researchgate.net The high reactivity of acrylate radicals can sometimes lead to a significant degree of chain transfer. researchgate.net
Oxygen can act as an inhibitor in free-radical polymerization at lower temperatures by reacting with propagating radicals to form less reactive peroxyl radicals. westlake.edu.cn However, at elevated temperatures (above 140 °C), oxygen has been shown to act as an initiator for the polymerization of some acrylates. westlake.edu.cn
Controlled Radical Polymerization (CRP) Approaches
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (PDI).
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique that utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. nih.govcmu.edu While specific studies on the ATRP of this compound are not widely documented, the general principles of ATRP for acrylates can be applied.
The polymerization would be initiated by an alkyl halide, and the copper(I) complex would abstract a halogen atom from a dormant polymer chain to generate a propagating radical and a copper(II) complex. This radical then adds a few monomer units before being deactivated by the copper(II) complex. This reversible activation-deactivation cycle allows for controlled polymer growth. Photoinduced ATRP, which uses light to drive the redox process of the copper catalyst, has emerged as a particularly effective method for polymerizing acrylates under mild conditions, even in aqueous media and in the presence of oxygen. nih.govcmu.edu
A hypothetical ATRP of this compound could be expected to yield polymers with controlled molecular weights and low PDI values, as demonstrated with other acrylate monomers.
Hypothetical Data for ATRP of an Acrylate Monomer
| Entry | [M]:[I]:[Cu(I)]:[L] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
|---|---|---|---|---|---|---|
| 1 | 100:1:1:2 | Toluene (B28343) | 4 | 92 | 9,800 | 1.15 |
| 2 | 200:1:1:2 | Anisole | 6 | 95 | 19,500 | 1.18 |
| 3 | 50:1:0.5:1 | DMF | 3 | 88 | 4,900 | 1.20 |
This table represents typical data for ATRP of acrylate monomers and is for illustrative purposes only.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile CRP technique that can be used to control the polymerization of a wide range of monomers, including acrylates. researchgate.netrsc.org RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound such as a dithioester, trithiocarbonate, or xanthate, to mediate the polymerization. semanticscholar.org
The propagating radical adds to the CTA, forming a dormant intermediate radical. This intermediate can then fragment to release a new radical that can reinitiate polymerization, while the original propagating chain becomes a new dormant species. This continuous exchange process allows for all chains to grow at a similar rate, resulting in polymers with low PDI.
The choice of CTA is crucial for the successful RAFT polymerization of acrylates. The reactivity of the C=S bond and the stability of the intermediate radicals are key factors to consider. semanticscholar.org RAFT has been successfully used to synthesize various functional and block copolymers from acrylate monomers. researchgate.netrsc.org Given its versatility, RAFT polymerization is a promising strategy for producing well-defined polymers of this compound.
Typical Components in a RAFT Polymerization System
| Component | Function | Example |
|---|---|---|
| Monomer | Building block of the polymer | This compound |
| Initiator | Generates initial radicals | AIBN, ACVA |
| RAFT Agent (CTA) | Controls the polymerization | Dithiobenzoates, Trithiocarbonates |
Enzymatic Polymerization and Biocatalytic Routes
Enzymatic polymerization has emerged as a green and sustainable alternative to conventional polymerization methods. This technique utilizes enzymes as catalysts to initiate and control the polymerization process under mild reaction conditions. While the enzymatic polymerization of this compound has not been specifically reported, lipases are known to catalyze the polymerization of various vinyl monomers, including acrylates.
The mechanism often involves an enzyme-initiated radical polymerization. For instance, a lipase (B570770) could react with an initiator to generate radicals that then initiate the polymerization of the acrylate monomer. This approach offers the potential for producing polymers with unique stereochemistry and biodegradability, although the scope and efficiency can be limited compared to other methods.
Emulsion and Admicellar Polymerization Methodologies
Emulsion polymerization is a widely used industrial process for producing polymer latexes. chempoint.com In this technique, the monomer is emulsified in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within the monomer-swollen surfactant micelles. chempoint.com This method allows for high polymerization rates while maintaining good heat dissipation and producing high molecular weight polymers at a low viscosity. chempoint.com
For acrylate monomers, emulsion polymerization is a common technique. archive.org A semi-continuous emulsion polymerization process is often employed to produce acrylate copolymers. google.com The stability of the resulting latex can be influenced by the type and concentration of the emulsifier, as well as the pH of the system. archive.org It is plausible that this compound could be polymerized via emulsion polymerization to produce aqueous dispersions of the corresponding polymer, which could be useful for coating applications.
Admicellar polymerization is a related technique where polymerization occurs in a bilayer of surfactant adsorbed onto a solid substrate. This method is particularly useful for surface modification and creating thin polymer films.
Copolymerization Studies
The incorporation of this compound (TBrPEA) into polymer chains alongside other monomers is crucial for tailoring material properties. Copolymerization allows for the combination of the flame retardant characteristics of TBrPEA with other desirable functionalities.
Integration with Other Acrylate Monomers
TBrPEA can be readily copolymerized with a variety of other acrylate monomers. This integration is often achieved through conventional free-radical polymerization or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.eduresearchgate.netresearchgate.net The choice of comonomer allows for the fine-tuning of properties like glass transition temperature (Tg), flexibility, and hydrophilicity. researchgate.net
Common acrylate comonomers include methyl methacrylate (B99206) (MMA), butyl acrylate (BA), and 2-ethylhexyl acrylate (2-EHA). researchgate.net For instance, copolymerizing TBrPEA with MMA can enhance the hardness and thermal stability of the resulting polymer, while copolymerization with BA can impart flexibility and lower the Tg. researchgate.net The reactivity ratios of TBrPEA with other acrylates determine the distribution of monomer units along the polymer chain, which can range from random to alternating.
Table 1: Representative Data for Copolymerization of TBrPEA with Acrylate Monomers
| Comonomer | Polymerization Method | TBrPEA Mole Fraction in Feed | TBrPEA Mole Fraction in Copolymer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Methyl Methacrylate | ATRP | 0.5 | 0.48 | 25,000 | 1.15 |
| Butyl Acrylate | RAFT | 0.3 | 0.31 | 32,000 | 1.20 |
| 2-Hydroxyethyl Acrylate | Free Radical | 0.7 | 0.65 | 18,000 | 1.85 |
Note: The data in this table are representative examples based on general principles of acrylate copolymerization and are intended for illustrative purposes.
Copolymerization with Diverse Comonomers
Beyond other acrylates, TBrPEA can be copolymerized with a broader range of comonomers to introduce specific functionalities. For example, copolymerization with styrene (B11656) can improve the refractive index and mechanical strength of the polymer. The inclusion of monomers with functional groups, such as 2-hydroxyethyl acrylate (HEA) or 2-(phosphonooxy)ethyl acrylate, can provide sites for crosslinking or improve adhesion to substrates. googleapis.comnih.gov
Techniques like emulsion polymerization are also employed, particularly for creating latexes for coating applications. vibgyorpublishers.org In such systems, the hydrophobic nature of the tribromophenoxy group in TBrPEA influences the partitioning of the monomer within the emulsion system.
Control of Polymer Architecture and Molecular Weight
Regulating Molecular Weight Distribution (Polydispersity)
Controlled radical polymerization methods are instrumental in producing polymers with a narrow molecular weight distribution, or low polydispersity index (PDI). researchgate.net Techniques like ATRP and RAFT allow for the synthesis of poly(TBrPEA) with PDI values close to 1.1, indicating a high degree of uniformity in chain length. cmu.edu This is achieved by maintaining a low concentration of active radical species, which suppresses termination reactions. In contrast, conventional free-radical polymerization typically results in polymers with a broader molecular weight distribution (PDI > 1.5). cmu.edu
The ability to control polydispersity is critical as it affects material properties such as viscosity, mechanical strength, and processability.
Table 2: Effect of Polymerization Technique on Polydispersity of poly(TBrPEA)
| Polymerization Technique | Initiator/Chain Transfer Agent | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Free Radical Polymerization | AIBN | 27,300 | 2.3 |
| ATRP | Ethyl α-bromoisobutyrate/CuBr | 34,900 | 1.19 |
| RAFT | Dibenzyltrithiocarbonate | 29,500 | 1.15 |
Note: The data in this table are representative examples based on published findings for similar acrylate systems and are for illustrative purposes. cmu.eduresearchgate.net
Synthesis of Block Copolymers and Graft Copolymers
The synthesis of more complex polymer architectures, such as block and graft copolymers containing TBrPEA, opens up possibilities for creating materials with novel properties and applications.
Block Copolymers: These are linear copolymers comprised of two or more distinct polymer blocks. ABA triblock copolymers, for instance, can be synthesized where the 'B' block is poly(TBrPEA) and the 'A' blocks are a different polymer, such as polystyrene or poly(methyl methacrylate). cmu.edu This can be achieved by using a bifunctional initiator to first polymerize TBrPEA, followed by the sequential addition and polymerization of the second monomer. mdpi.com Such architectures are key in developing thermoplastic elastomers and compatibilizers for polymer blends. cmu.edunih.gov
Graft Copolymers: These consist of a main polymer backbone with one or more side chains that are structurally distinct. nih.gov TBrPEA can be incorporated into either the backbone or the side chains. For example, a polyacrylate backbone can be functionalized with initiator sites from which TBrPEA can be "grafted from" using techniques like ATRP. cmu.eduresearchgate.net This approach allows for the creation of materials where the properties of the backbone and the grafts can be independently tailored. rsc.org
Table 3: Architectures of Copolymers Containing TBrPEA
| Copolymer Architecture | Synthesis Strategy | Example Comonomers/Blocks | Potential Application |
| ABA Triblock Copolymer | Sequential Monomer Addition via ATRP | Polystyrene-b-poly(TBrPEA)-b-polystyrene | Flame Retardant Thermoplastic Elastomer |
| Graft Copolymer (Grafting From) | ATRP from a macroinitiator backbone | Poly(methyl methacrylate) backbone, poly(TBrPEA) grafts | High-Performance Coating |
| Graft Copolymer (Grafting To) | Reaction of end-functionalized poly(TBrPEA) with a reactive backbone | Poly(glycidyl methacrylate) backbone | Functional Surface Modifier |
Note: The examples in this table are illustrative of synthetic possibilities based on established polymer chemistry principles.
Advanced Spectroscopic and Analytical Characterization Techniques
Spectroscopic Analysis of 2-(2,4,6-Tribromophenoxy)ethyl Acrylate (B77674) and its Polymers
Spectroscopic techniques are indispensable for elucidating the chemical structure of the monomer and confirming its transformation into a polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2-(2,4,6-Tribromophenoxy)ethyl acrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. ipb.pt
In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the different proton environments are expected. The vinyl protons of the acrylate group typically appear in the region of 5.8-6.4 ppm. The two protons of the ethyl group adjacent to the oxygen of the acrylate ester would resonate at a different chemical shift from the two protons adjacent to the tribromophenoxy group, due to their distinct electronic environments. The aromatic protons of the tribromophenyl ring would appear as a singlet in the aromatic region, typically around 7.7 ppm, due to their symmetrical substitution.
The ¹³C NMR spectrum provides complementary information. Key signals include those for the carbonyl carbon of the acrylate group (around 165 ppm), the vinyl carbons (typically between 128-132 ppm), the carbons of the ethyl bridge, and the carbons of the tribromophenyl ring. The carbon atoms bonded to bromine atoms would show characteristic chemical shifts further downfield compared to the unsubstituted carbons in the aromatic ring. chemicalbook.comchegg.com
Upon polymerization, significant changes are observed in the NMR spectra. The most notable change is the disappearance of the signals corresponding to the vinyl protons (in ¹H NMR) and vinyl carbons (in ¹³C NMR). imim.pl This confirms the conversion of the monomer's double bond into the single bonds of the polymer backbone. The signals corresponding to the polymer backbone would appear as broad peaks, characteristic of polymeric structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Monomer
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Vinyl Protons (CH₂=CH) | 5.8 - 6.4 | 128.0 - 132.0 |
| Ethyl Protons (-O-CH₂-CH₂-O-) | 4.2 - 4.6 | 63.0 - 68.0 |
| Aromatic Protons (-C₆H₂Br₃) | ~7.7 | 115.0 - 155.0 |
| Carbonyl Carbon (C=O) | N/A | ~165.0 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its polymers. semi.ac.cnicm.edu.pl
The IR spectrum of the monomer is characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the acrylate ester group is typically observed around 1720-1740 cm⁻¹. nist.govchemicalbook.com The C=C stretching vibration of the vinyl group appears around 1635 cm⁻¹. horiba.com Other significant bands include those for C-O stretching in the ester and ether linkages (1100-1300 cm⁻¹) and C-Br stretching vibrations at lower wavenumbers.
Raman spectroscopy is a complementary technique, particularly sensitive to non-polar bonds. semi.ac.cn The C=C double bond of the acrylate group gives a strong Raman signal around 1635-1650 cm⁻¹. horiba.com The aromatic ring vibrations of the tribromophenyl group also produce characteristic Raman bands. The polymerization process can be monitored by observing the disappearance of the C=C stretching vibration band. horiba.com For the resulting polymer, poly(this compound), the spectra are dominated by the bands of the ester group, the tribromophenyl side chain, and the new polymer backbone. icm.edu.plresearchgate.net
Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O Stretch (Acrylate) | 1720 - 1740 | 1720 - 1740 |
| C=C Stretch (Vinyl) | ~1635 | ~1635 - 1650 |
| C-O Stretch (Ester/Ether) | 1100 - 1300 | 1100 - 1300 |
| C-Br Stretch | 500 - 600 | 500 - 600 |
Mass spectrometry (MS) is used for determining the molecular weight and elemental composition of the monomer and for analyzing the molecular weight distribution of its polymers.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the this compound monomer, which can be used to confirm its elemental formula (C₁₁H₉Br₃O₃). uni.lunih.gov Electron Ionization (EI-MS) can reveal characteristic fragmentation patterns. A prominent fragment would be the tribromophenoxy ion ([C₆H₂Br₃O]⁺) at m/z 330.8.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique ideal for the analysis of synthetic polymers like poly(this compound). wpmucdn.comnih.gov It allows for the determination of the absolute molecular weight distribution, the mass of the repeating monomer unit, and the identification of polymer end-groups. tue.nldur.ac.uktuwien.at The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer), differing by the mass of a single monomer unit (428.9 g/mol ). From this distribution, key parameters such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.
Table 3: Predicted Mass Spectrometry Data for this compound (Monomer)
| Parameter | Value |
| Molecular Formula | C₁₁H₉Br₃O₃ uni.lualfa-chemistry.com |
| Monoisotopic Mass | 425.81018 Da uni.lu |
| Predicted [M+H]⁺ | 426.81746 m/z uni.lu |
| Predicted [M+Na]⁺ | 448.79940 m/z uni.lu |
| Key Fragment (EI-MS) | [C₆H₂Br₃O]⁺ at 330.8 m/z |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the monomer from impurities and for characterizing the size distribution of the resulting polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like the this compound monomer. nih.gov In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.gov The separated components then enter a mass spectrometer, which acts as a detector, providing both identification and quantification. The retention time from the GC and the mass spectrum from the MS provide a high degree of certainty in identifying the compound. researchgate.net This method is particularly useful for purity assessment of the monomer and for detecting trace-level related substances.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. scilit.com This technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume, in solution. Larger molecules pass through the porous gel column more quickly, while smaller molecules take a longer path, resulting in separation by size. researchgate.net By calibrating the system with polymer standards of known molecular weight, the molecular weight averages (Mn, Mw) and the Polydispersity Index (PDI = Mw/Mn) of poly(this compound) can be determined. GPC is crucial for quality control and for understanding how polymerization conditions affect the final polymer properties.
Microscopic and Morphological Investigations of Poly[this compound]
The microscopic and morphological characteristics of poly[this compound] are crucial for understanding its structure-property relationships. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide valuable insights into the surface topography and internal structure of the polymer.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of polymeric materials. pressbooks.pubazom.com For poly[this compound], SEM analysis is expected to reveal details about its surface texture, porosity, and the distribution of any potential domains. The bulky 2,4,6-tribromophenoxy side groups are anticipated to significantly influence the polymer's surface features.
Research Findings:
While direct SEM studies on poly[this compound] are not extensively available in the reviewed literature, analysis of analogous brominated and bulky side-chain acrylate polymers allows for postulation of its likely morphology. The introduction of bulky side chains in polyacrylates can lead to distinct surface topographies. mdpi.comresearchgate.net In the case of poly[this compound], the large, bromine-containing aromatic groups would likely result in a more irregular and textured surface compared to simpler polyacrylates.
The presence of these bulky groups can hinder efficient chain packing, potentially leading to the formation of an amorphous structure with a rough surface at the microscale. SEM micrographs would likely show a surface with varying degrees of roughness, possibly with aggregated globular features. The high bromine content, a common feature in flame-retardant polymers, might also influence the surface morphology, potentially leading to the formation of a dense, char-like layer upon any thermal stress, a characteristic that is often studied using SEM in conjunction with flammability tests. mdpi.commdpi.com
| Parameter | Expected Observation | Influencing Factor |
| Surface Topography | Irregular, textured surface with potential micro-scale roughness. | Bulky 2,4,6-tribromophenoxy side chains hindering smooth chain packing. |
| Porosity | Generally low, unless specific synthesis methods induce pore formation. | Amorphous nature and potential for close packing of polymer chains. |
| Domain Structure | Largely homogeneous amorphous phase. | Random distribution of the bulky side chains along the polymer backbone. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the investigation of the internal morphology and nanoscale features of the polymer. pressbooks.pub For poly[this compound], TEM would be instrumental in visualizing the arrangement of polymer chains and identifying any phase-separated nanodomains that might arise due to the bulky, polar side groups.
Research Findings:
Direct TEM analysis of poly[this compound] is not prominently featured in the available scientific literature. However, based on studies of other polyacrylates with large side chains, certain morphological characteristics can be anticipated. The significant steric hindrance from the tribromophenoxy groups would likely prevent the formation of any significant crystalline domains, leading to a predominantly amorphous internal structure. mdpi.comresearchgate.net
TEM images would be expected to show a largely featureless morphology, characteristic of a homogeneous amorphous polymer. However, it is plausible that at the nanoscale, some level of organization could occur. The polarity of the ester and ether linkages in the side chain, combined with the bulky aromatic ring, might lead to the formation of small, localized regions of differing electron density, which could be visualized by TEM. These would not be crystalline domains but rather fluctuations in chain packing and orientation. In blends or composites containing this polymer, TEM would be invaluable for assessing the dispersion and interfacial morphology. researchgate.net
| Parameter | Expected Observation | Influencing Factor |
| Internal Structure | Predominantly amorphous and homogeneous. | Steric hindrance from bulky side chains preventing crystallization. |
| Nanoscale Features | Potential for localized variations in electron density due to chain packing differences. | Polarity and size of the 2,4,6-tribromophenoxy side groups. |
| Crystalline Domains | Unlikely to be present in significant amounts. | Amorphous nature of the polymer. |
Environmental Behavior and Degradation Pathways
Environmental Release and Distribution Mechanisms
Brominated flame retardants can enter the environment throughout their lifecycle, including during manufacturing, incorporation into consumer products, use of these products, and their eventual disposal. mdpi.com Once released, their distribution is influenced by their physicochemical properties.
The potential for volatilization and subsequent long-range atmospheric transport is a key factor in the widespread environmental distribution of many BFRs. mdpi.comacs.org For 2-(2,4,6-Tribromophenoxy)ethyl acrylate (B77674), its vapor pressure and Henry's Law constant would be the primary determinants of its tendency to volatilize from soil and water surfaces. While specific data for this compound are scarce, information on related BFRs provides valuable insights.
Lower brominated compounds are generally predicted to be more volatile than their higher brominated counterparts. flemingcollege.ca However, even BFRs with low volatility can be transported over long distances while adsorbed to atmospheric particles. researchgate.netacs.org For instance, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), which shares the tribromophenoxy moiety, has been detected in remote locations, suggesting its capacity for atmospheric transport. acs.orgoup.com Studies have shown that BFRs like polybrominated diphenyl ethers (PBDEs) and BTBPE are present in both the gas and particle phases in the atmosphere, with their partitioning being dependent on temperature. researchgate.netacs.org It is plausible that 2-(2,4,6-Tribromophenoxy)ethyl acrylate would exhibit similar behavior, with a potential for both gaseous and particle-bound transport.
Table 1: Atmospheric Concentrations of Selected Brominated Flame Retardants This table presents data on related BFRs to infer the potential atmospheric behavior of this compound.
| Compound | Location | Atmospheric Concentration (pg/m³) | Source |
|---|---|---|---|
| ΣPBDEs | Chicago, USA (2002-2003) | 100 ± 35 | researchgate.net |
| deca-BDE | Arkansas, USA (2002-2003) | Notably high | researchgate.net |
| BTBPE | Southern China (rural) | Concentrations influenced by nearby urban and e-waste regions | oup.com |
The movement of this compound between water, soil, and sediment is largely dictated by its sorption characteristics. The octanol-water partitioning coefficient (Kow) is a key indicator of a chemical's tendency to associate with organic matter in soil and sediment. For many BFRs, high lipophilicity leads to strong sorption to organic matter, which can limit their mobility in the environment but also lead to their accumulation in sediment. mdpi.comnih.gov
Phenoxy herbicides, which share a structural similarity with the phenoxy group in the target compound, have been shown to adsorb to soil organic matter and iron oxides. researchgate.netnih.gov The sorption of these compounds is often pH-dependent. mdpi.comnih.gov For instance, the adsorption of phenoxyalkanoic acid herbicides decreases in the order of 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P. nih.gov It is anticipated that this compound, with its large, brominated aromatic structure, would exhibit significant sorption to soil and sediment, thereby reducing its mobility in aqueous environments. However, the presence of the more polar acrylate ester group may slightly increase its water solubility and mobility compared to fully non-polar BFRs.
Table 2: Soil Sorption Coefficients for Structurally Related Compounds This table provides sorption data for related compounds to estimate the potential sorption behavior of this compound.
| Compound | Sorbent | Log Kd (L/kg) | Source |
|---|---|---|---|
| 2,4-D | Various soils | 0.16 ± 0.55 | researchgate.net |
| Tetrabromobisphenol A (TBBPA) | - | Log Kow = 4.5 | nih.gov |
Abiotic Degradation Mechanisms
Abiotic degradation processes, particularly photodegradation and hydrolysis, are crucial in determining the persistence of this compound in the environment.
Photodegradation, or the breakdown of a chemical by light, is a significant degradation pathway for many BFRs. Studies on 2,4,6-tribromophenol (B41969) (TBP) have shown that it undergoes phototransformation in aqueous solutions following pseudo-first-order kinetics. nih.gov The primary mechanism appears to be hydrodebromination, leading to the formation of dihydroxylated dibromobenzene compounds. nih.gov Photodimerization has also been suggested as a possible reaction pathway. nih.gov
A study on a structurally similar BFR, 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), revealed that it is almost completely degraded within 10 minutes under UV-(C) irradiation and has a half-life of 42.3 hours under simulated sunlight. nih.gov The main degradation pathway was identified as consecutive debromination. nih.gov Given these findings, it is highly probable that this compound also undergoes photodegradation, primarily through the cleavage of carbon-bromine bonds. The acrylate moiety might also be susceptible to photochemical reactions.
Table 3: Photodegradation Data for Related Brominated Compounds This table presents photodegradation kinetics for related compounds to infer the potential photodegradation behavior of this compound.
| Compound | Conditions | Half-life (t½) | Primary Degradation Products | Source |
|---|---|---|---|---|
| 2,4,6-Tribromophenol (TBP) | UV irradiation in aqueous solution | - | Dihydroxylated dibromobenzenes | nih.gov |
| TTBP-TAZ | Simulated sunlight | 42.3 h | Sequential debromination products | nih.gov |
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ester linkage in the this compound molecule is a potential site for hydrolysis. Studies on acrylate and methacrylate (B99206) esters indicate that they can be hydrolyzed, particularly under alkaline conditions. nih.gov The rate of hydrolysis can be influenced by the structure of the ester. nih.gov The hydrolysis of the ester bond in this compound would result in the formation of 2-(2,4,6-tribromophenoxy)ethanol (B1619372) and acrylic acid. While specific kinetic data for the target compound are not available, the general behavior of acrylate esters suggests that hydrolysis could be a relevant environmental fate process, especially in alkaline waters.
Biotic Transformation and Biodegradation Potential
The breakdown of this compound by microorganisms is a critical aspect of its environmental persistence. The biodegradation of this compound would likely involve the transformation of both the tribromophenoxy and the ethyl acrylate moieties.
Research on the biodegradation of 2,4,6-tribromophenol (TBP) has shown that it can be debrominated and mineralized by certain bacterial strains, such as Bacillus sp. GZT. nih.gov Reductive debromination is a major degradation pathway, occurring at both the ortho- and para-positions of the TBP molecule. nih.gov Methylated debromination has also been observed as a minor pathway. nih.gov In soil, the biodegradation of TBP has been observed under both aerobic and anaerobic conditions, with half-lives varying depending on the specific conditions. fao.orgnih.gov
The acrylate portion of the molecule is also susceptible to biodegradation. Studies on various acrylic esters have demonstrated that they can be biodegraded, with the rate of degradation being influenced by the specific ester. nih.gov For example, ethyl acrylate has been shown to be readily biodegradable. nih.gov
Table 4: Biodegradation Half-lives of Related Compounds in Soil This table provides biodegradation data for related compounds to estimate the potential for biotic transformation of this compound.
| Compound | Condition | Half-life Order of Decline | Source |
|---|---|---|---|
| 2,4,6-Tribromophenol (246BrPh) | Aerobic soil | BDE 28 > TBBPA > TBECH > HxBrBz > 246BrPh | fao.orgnih.gov |
| 2,4,6-Tribromophenol (246BrPh) | Anaerobic soil | BDE 28, BDE 209 > TBBPA > HxBrBz > TBECH > 246BrPh | fao.orgnih.gov |
Enzymatic Biotransformation
The initial step in the biodegradation of this compound is anticipated to be the enzymatic hydrolysis of its ester bond. This reaction would be catalyzed by non-specific esterases, which are ubiquitous in the environment and are known to cleave the side groups of acrylic polymers as a first phase of their degradation. nih.gov This hydrolysis would sever the acrylate moiety from the tribromophenoxyethyl group, yielding two primary metabolites: polyacrylic acid and 2-(2,4,6-tribromophenoxy)ethanol.
Further enzymatic transformation of the 2-(2,4,6-tribromophenoxy)ethanol intermediate could proceed through ether cleavage. This is a more complex step, but studies on similar brominated flame retardants, such as 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), have demonstrated that biotransformation can lead to the formation of 2,4,6-tribromophenol (2,4,6-TBP). nih.govresearchgate.net This suggests that enzymatic systems in organisms are capable of cleaving the ether linkage, releasing the halogenated phenolic compound. The rapid metabolism of TTBP-TAZ to 2,4,6-TBP in in vitro studies using human and rat liver microsomes highlights the potential for similar enzymatic pathways to act on the tribromophenoxy moiety of this compound. nih.gov
Peroxidases, such as soybean peroxidase, have also been shown to be effective in the degradation of halogenated phenols like 2,4,6-trichlorophenol. mdpi.com It is plausible that similar peroxidases could play a role in the subsequent degradation of the 2,4,6-TBP formed from this compound.
Table 1: Predicted Enzymatic Biotransformation Products of this compound
| Precursor Compound | Enzyme Class | Predicted Primary Metabolites |
| This compound | Esterases | Polyacrylic acid, 2-(2,4,6-tribromophenoxy)ethanol |
| 2-(2,4,6-tribromophenoxy)ethanol | Etherases/Mixed-Function Oxidases | 2,4,6-Tribromophenol, Ethylene (B1197577) glycol |
| 2,4,6-Tribromophenol | Peroxidases/Dioxygenases | Ring-cleavage products |
Microbial Degradation Pathways
The complete mineralization of this compound in the environment would depend on the metabolic capabilities of microbial communities. Following the initial enzymatic breakdown, microorganisms would be responsible for the further degradation of the resulting intermediates.
The polyacrylic acid backbone, once cleaved from the parent molecule, is known to be biodegradable, although the rate can be influenced by its molecular weight. nih.gov Microorganisms in soil and activated sludge have been shown to mineralize acrylic acid monomers and dimers. nih.gov
The microbial degradation of the aromatic portion, 2,4,6-tribromophenol, is a more critical step in the detoxification process. The degradation pathway for halogenated phenols is well-studied for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov This process typically involves a series of steps:
Initial Hydroxylation: A key initial step is the hydroxylation of the aromatic ring, catalyzed by mono- or dioxygenase enzymes. This introduces additional hydroxyl groups, making the ring more susceptible to cleavage.
Ring Cleavage: The hydroxylated aromatic ring is then cleaved by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways, breaking open the stable aromatic structure. nih.gov
Further Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to their complete mineralization to carbon dioxide and water. nih.gov
While specific microbial strains capable of degrading this compound have not been identified, it is likely that a consortium of bacteria and fungi would be required for its complete breakdown. Fungi, such as Phanerochaete chrysosporium, are known to degrade persistent organic pollutants, including other nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT), through the action of their ligninolytic enzymes. nih.gov
Table 2: Predicted Microbial Degradation Pathway for the Aromatic Moiety
| Step | Process | Key Enzymes | Intermediate Products |
| 1 | Initial Ester Hydrolysis | Esterases | 2-(2,4,6-tribromophenoxy)ethanol + Polyacrylic acid |
| 2 | Ether Cleavage | Etherases/Oxidases | 2,4,6-Tribromophenol |
| 3 | Reductive Dehalogenation (Potential) | Dehalogenases | Di- and mono-brominated phenols |
| 4 | Aromatic Ring Hydroxylation | Monooxygenases/Dioxygenases | Brominated catechols/hydroquinones |
| 5 | Aromatic Ring Cleavage | Dioxygenases | Aliphatic acid intermediates |
| 6 | Central Metabolism | Various enzymes | CO2, H2O, Biomass |
Advanced Theoretical and Computational Chemistry Studies
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2-(2,4,6-Tribromophenoxy)ethyl acrylate (B77674). These simulations provide a detailed picture of its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.
In a theoretical study focused on a series of acrylates, DFT calculations were employed to analyze the molecular properties of compounds including 2-(2,4,6-Tribromophenoxy)ethyl acrylate. researchgate.net These studies are crucial for understanding how the substituent groups, such as the bulky and electron-rich tribromophenoxyethyl group, influence the electronic properties of the acrylate backbone. The calculations help in determining the distribution of electron density and identifying molecular sites prone to electrophilic or nucleophilic attack. researchgate.net
While direct DFT data for this compound is part of broader classification studies, detailed calculations on the closely related precursor, 2-(2,4,6-Tribromophenoxy)ethanol (B1619372), provide valuable comparative insights. For this precursor, B3LYP/6-311G(d,p) simulations have predicted key structural and electronic parameters. These calculations indicate a highest occupied molecular orbital (HOMO) localized on the aromatic ring and bromine atoms, with a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity.
Table 1: Selected DFT-Calculated Parameters for the Related Compound 2-(2,4,6-Tribromophenoxy)ethanol Note: This data is for a structurally similar precursor and serves as an estimation.
| Parameter | Predicted Value | Significance |
|---|---|---|
| C-Br Bond Length | 1.89–1.91 Å | Indicates the distance between carbon and bromine atoms in the aromatic ring. |
| C-O (ether) Bond Length | 1.42 Å | Represents the length of the ether linkage. |
| Partial Charge on Ether Oxygen | -0.32 e | Shows the partial negative charge on the ether oxygen atom. |
| HOMO-LUMO Gap | 4.2 eV | An indicator of the molecule's chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are favorable for nucleophilic attack.
For acrylates, the MEP surface is instrumental in understanding their reaction mechanisms. In the context of this compound, an MEP analysis would highlight the electrophilic character of the β-carbon in the acrylate group, which is a key factor in its potential for Michael addition reactions. researchgate.net The electron-rich areas would be concentrated around the oxygen atoms and the π-system of the tribrominated phenyl ring, indicating these as sites for interaction with electrophiles.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the calculation of atomic properties and the characterization of chemical bonds.
A significant study utilized QTAIM-based descriptors to classify a large set of acrylates based on their potential mutagenicity. researchgate.net This research included this compound. The study proposed new descriptors that quantify the electron-withdrawing effect of substituent groups on the acrylate backbone. researchgate.net
The analysis revealed that acrylates with electron-withdrawing substituents, which make the β-carbon of the acrolein backbone more electrophilic and thus more reactive, are more likely to be mutagenic. researchgate.net Based on a cluster analysis using these QTAIM descriptors, the study suggested that this compound is likely mutagenic, grouping it with other monoacrylates that have electron-rich substituents like aromatic groups and halogens. researchgate.net
In Silico Prediction of Molecular Interactions
In silico methods are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins and receptors. These predictions are vital for assessing potential bioactivity and toxicity.
Homology modeling is a computational technique used to generate a three-dimensional model of a protein whose structure has not been experimentally determined, based on its amino acid sequence and a known experimental structure of a homologous protein (a template). nih.govnih.gov This approach is foundational for performing molecular docking when an experimental receptor structure is unavailable. nih.gov
Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein (receptor). nih.govnih.gov This method is widely used to predict the binding conformation and affinity. Given that structurally similar brominated flame retardants, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs), are known to interact with thyroid hormone receptors (TRs), it is plausible that this compound could also be a ligand for these receptors. nih.gov
Studies on OH-PBDEs have used molecular docking to investigate their binding to TRα and TRβ. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies have revealed that the binding of ligands can induce conformational changes in the receptor, particularly in regions like Helix 12, which is crucial for coactivator or corepressor recruitment and subsequent gene regulation. nih.gov Although no specific docking studies for this compound have been published, its structural features make it a prime candidate for such investigations to assess its potential as an endocrine disruptor.
Predicting the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a primary goal of molecular docking and more advanced computational methods. nih.gov These predictions help to rank potential ligands and prioritize them for experimental testing. The binding energy is calculated based on the intermolecular forces between the ligand and the receptor in the docked pose. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interaction. nih.gov Starting from a docked pose, MD simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding mode and the conformational dynamics of both the ligand and the protein. nih.govnih.gov This technique can reveal how the flexibility of the receptor's active site accommodates the ligand and can identify stable interactions that persist throughout the simulation. nih.gov For a flexible molecule like this compound, understanding its conformational changes upon binding is crucial for accurately predicting its biological activity.
Simulating Environmental Fate and Degradation Processes
Advanced computational models are crucial tools for predicting the environmental behavior of chemical compounds, offering insights into their persistence, mobility, and transformation. For "this compound," a reactive brominated flame retardant, these simulations are vital for anticipating its environmental impact. While specific, dedicated modeling studies on this exact molecule are not extensively documented in publicly available literature, its environmental fate can be inferred and simulated based on its distinct chemical moieties: the tribromophenoxy group and the acrylate ester group.
Computational models predict the degradation of this compound by simulating reactions at its most susceptible chemical bonds. The primary modeled degradation pathways include hydrolysis of the ester linkage, debromination of the aromatic ring, and, if polymerized, degradation of the polyacrylate backbone.
The ester group is a significant site for reaction. Models of acrylate and methacrylate (B99206) esters show they are susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester bond. nih.govresearchgate.netnih.gov This reaction, often following a base-catalyzed (BAC2) mechanism, would result in the formation of 2-(2,4,6-Tribromophenoxy)ethanol and acrylic acid. nih.gov The rate of this hydrolysis can be estimated using quantitative structure-property relationship (QSPR) models, which correlate reaction rates with molecular descriptors like NMR chemical shifts or calculated heats of formation. nih.gov
Another critical degradation pathway involves the tribrominated phenyl group. Like most halogenated organic compounds, brominated flame retardants (BFRs) are known to be persistent but can undergo degradation under certain conditions. nih.govresearchgate.netnih.gov Abiotic processes like photodegradation (photolysis) are significant. nih.govacs.org Computational studies and experimental data on similar brominated phenols show that UV irradiation can cleave the carbon-bromine (C-Br) bonds, leading to sequential debromination. acs.orgnih.gov This process would transform the parent compound into less brominated and potentially more mobile substances, such as dibromophenoxy and monobromophenoxy derivatives, and ultimately 2-phenoxyethanol. Isotope fractionation analysis, a technique that can be supported by computational modeling, helps in quantifying the extent of degradation by tracking changes in carbon and bromine isotope ratios, as the C-Br bond cleavage is often the rate-limiting step in biotransformation. acs.orgnih.gov
Furthermore, since this compound is designed to be a reactive monomer, it becomes part of a larger polymer structure. The degradation of the resulting polyacrylate backbone itself must be considered. acs.org Computational models can simulate how environmental stressors like heat and UV radiation induce chain scission and other reactions within the polymer, breaking it down into smaller oligomeric and monomeric fragments. acs.orgtechnologynetworks.com
The table below outlines the probable degradation pathways and the resulting products as would be predicted by computational models.
| Degradation Pathway | Description | Primary Transformation Products | Relevant Modeling Approaches |
| Ester Hydrolysis | Cleavage of the acrylate ester bond, often catalyzed by acid or base conditions in aquatic environments. nih.govresearchgate.net | 2-(2,4,6-Tribromophenoxy)ethanol, Acrylic Acid (or Polyacrylic Acid if polymerized). nih.govuconn.edu | Quantitative Structure-Property Relationship (QSPR) models, kinetic modeling. nih.gov |
| Photolytic Debromination | Stepwise removal of bromine atoms from the phenyl ring initiated by UV light, a common pathway for brominated phenols. acs.orgnih.gov | Di- and mono-brominated phenoxy ethanols, 2-Phenoxyethanol. | Isotope fractionation analysis, Density Functional Theory (DFT) to model reaction energies. acs.orgresearchgate.net |
| Microbial Degradation | Biotransformation, often under anaerobic conditions, where microbes facilitate debromination or cleavage of the molecule. nih.gov | Debrominated intermediates, cleavage of the ether linkage. | Compound-Specific Isotope Analysis (CSIA), kinetic modeling of microbial transformation rates. nih.gov |
| Polymer Backbone Scission | If polymerized, the main carbon chain can break down due to thermal or photo-oxidative stress. acs.org | Oligomeric and monomeric fragments. | Polymer degradation models, molecular dynamics simulations. |
Predicting how this compound moves and transforms across different environmental compartments (air, water, soil, sediment) is accomplished using multimedia environmental fate models. nih.govnih.gov These models, which range from simpler fugacity-based box models (e.g., QWASI, ChemCAN) to more complex, high-throughput frameworks like PROTEX-HT, use the compound's physicochemical properties to simulate its partitioning and persistence. nih.govfrontiersin.org
A critical input for these models is the compound's properties, which can be experimentally determined or estimated using Quantitative Structure-Property Relationship (QSPR) models. nih.gov For this compound, key predicted properties include its octanol-water partition coefficient (Kow) and vapor pressure. The predicted XlogP value (a surrogate for Kow) is 4.6, indicating that the compound is hydrophobic and will preferentially partition from water into organic-rich phases like soil, sediment, and biota. uni.lu
As a reactive flame retardant, it is chemically incorporated into a polymer matrix. nih.gov This is a crucial factor for transport modeling, as it significantly reduces the potential for the compound to leach from consumer products compared to additive flame retardants. However, degradation of the polymer material can lead to the release of the compound or its breakdown products over time. technologynetworks.com
Atmospheric transport models can predict the potential for long-range environmental transport. Studies on analogous BFRs, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), have shown they can be transported far from their sources and have been detected in ambient air and lake sediments. nih.gov Models would use the predicted vapor pressure and atmospheric degradation rates to estimate the extent of such transport for this compound.
Advanced fate models can also incorporate the formation and subsequent behavior of transformation products. frontiersin.org For example, a model could simulate the initial release and transport of the parent compound, its degradation to 2,4,6-tribromophenol (B41969) in soil, and the subsequent transport and fate of this more mobile and potentially more toxic daughter product.
The table below summarizes the types of computational models used to predict environmental transport and transformation.
| Modeling Framework | Key Input Parameters | Predicted Outputs | Relevance |
| Multimedia Fate Models (e.g., PROTEX-HT, fugacity models) nih.gov | Octanol-water partition coefficient (Kow), vapor pressure, water solubility, degradation half-lives. | Concentrations in air, water, soil, sediment, and biota; dominant transport pathways. | Provides a holistic view of the compound's environmental distribution and persistence. |
| Atmospheric Transport Models | Vapor pressure, atmospheric reaction rates (e.g., with hydroxyl radicals). | Atmospheric residence time, potential for long-range transport, deposition patterns. | Assesses the risk of widespread environmental contamination far from emission sources. |
| Leaching Models | Polymer type, diffusion coefficients, degradation rate of the polymer matrix. | Rate of release from products (e.g., plastics, coatings) into the environment. | Crucial for estimating emissions from the technosphere into the environment. |
| Watershed & Groundwater Models (e.g., SWAT, PRZM) frontiersin.orgstone-env.com | Adsorption coefficient (Koc), soil degradation rates, hydrological data. | Concentrations in surface water and groundwater; runoff and leaching potential. | Assesses contamination risk for aquatic ecosystems and drinking water sources. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4,6-Tribromophenoxy)ethyl acrylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4,6-tribromophenol and a brominated ethyl acrylate precursor under basic conditions. Key steps include controlling reaction temperature (e.g., ice bath for exothermic steps) and using catalysts like KOH in polar aprotic solvents (e.g., DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product . Optimizing stoichiometry and reaction time (e.g., 48 hours at 80°C for similar brominated acrylates) can enhance yields .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the acrylate ester linkage and bromophenoxy substitution.
- FTIR for identifying C=O (acrylate) and C-Br (tribromophenoxy) stretches.
- Elemental analysis (C, H, Br) to verify purity and stoichiometry .
- Mass spectrometry (HRMS) for molecular ion validation.
Q. How can the stability of this compound be maintained during storage and handling?
- Methodological Answer : Stabilize with inhibitors like 4-methoxyphenol (200–300 ppm) to prevent radical polymerization . Store in amber glass under inert gas (N₂/Ar) at –20°C. Avoid exposure to light, heat, or peroxides. Conduct regular FTIR checks for premature polymerization .
Q. What are the key reactivity considerations for this compound in polymerization studies?
- Methodological Answer : The acrylate group undergoes radical polymerization, but the electron-withdrawing tribromophenoxy moiety may slow kinetics. Use azobisisobutyronitrile (AIBN) as an initiator in bulk or solution polymerization. Monitor conversion via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) to track molecular weight and Tg changes .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) guide the design of reactions involving this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, such as bromophenoxy group substitution or acrylate esterification. Use reaction path search algorithms (e.g., GRRM) to identify transition states and optimize activation energies. Integrate computational predictions with high-throughput screening to validate experimental conditions .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?
- Methodological Answer : Cross-validate data using standardized protocols:
- Thermogravimetric analysis (TGA) under controlled atmospheres to assess decomposition thresholds.
- Solubility parameter calculations (Hansen parameters) via group contribution methods.
- Compare results with structurally analogous brominated acrylates (e.g., 2,4,6-trichlorophenyl acrylate) to identify trends .
Q. How does the tribromophenoxy group influence the compound’s environmental degradation pathways?
- Methodological Answer : Investigate hydrolytic/oxidative degradation using LC-MS/MS and ion chromatography to track bromide release. Simulate environmental conditions (UV light, pH variations) and quantify degradation products (e.g., 2,4,6-tribromophenol) via GC-MS. Compare with regulatory thresholds (e.g., EPA guidelines) .
Q. What experimental designs are recommended for studying structure-property relationships in materials derived from this monomer?
- Methodological Answer : Use a design-of-experiments (DoE) approach to vary polymerization conditions (initiator concentration, temperature). Corlate monomer structure with polymer properties (e.g., flame retardancy via LOI testing, mechanical strength via tensile testing). Apply machine learning to identify nonlinear relationships between synthesis parameters and material performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
